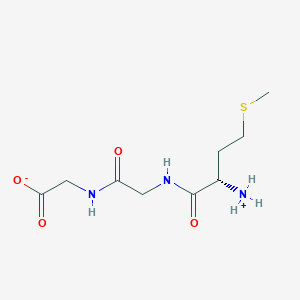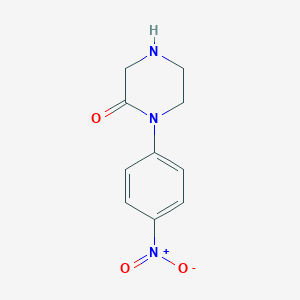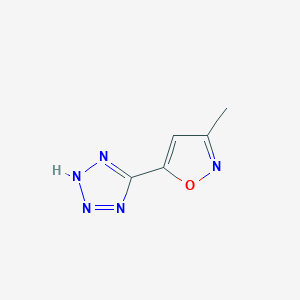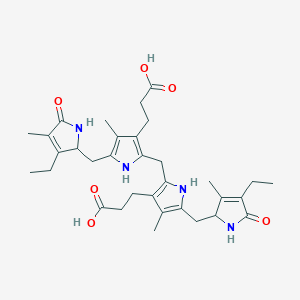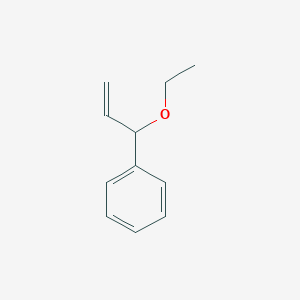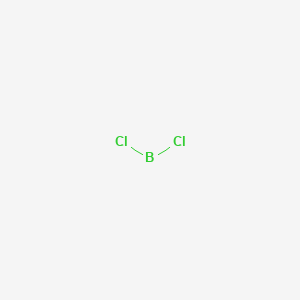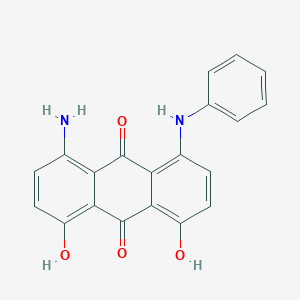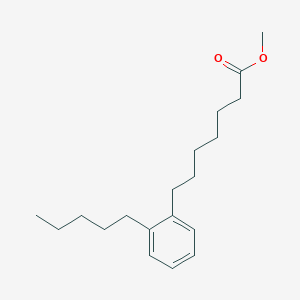
Methyl 7-(2-pentylphenyl)heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(2-pentylphenyl)heptanoate, also known as MPH, is a chemical compound that belongs to the family of pheromones. Pheromones are chemical signals that are released by animals and insects to communicate with each other. MPH is commonly found in the scent glands of male cockroaches and is known to attract females of the same species. The chemical structure of MPH consists of a heptanoic acid chain with a pentylphenyl group attached to the seventh carbon atom and a methyl ester group at the terminal end.
Mecanismo De Acción
The exact mechanism of action of Methyl 7-(2-pentylphenyl)heptanoate is not fully understood. However, it is believed that the compound acts as a sex pheromone by stimulating the olfactory receptors of female cockroaches. This leads to the activation of the female's reproductive behavior, resulting in mating with the male cockroach.
Efectos Bioquímicos Y Fisiológicos
Methyl 7-(2-pentylphenyl)heptanoate has no known biochemical or physiological effects on humans. However, studies have shown that the compound can induce physiological and behavioral responses in female cockroaches.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 7-(2-pentylphenyl)heptanoate in lab experiments include its high purity, availability, and low cost. However, the limitations include the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
1. Investigating the potential use of Methyl 7-(2-pentylphenyl)heptanoate in the development of new insecticides that target specific pest species.
2. Studying the mechanism of action of Methyl 7-(2-pentylphenyl)heptanoate on the olfactory receptors of female cockroaches.
3. Exploring the use of Methyl 7-(2-pentylphenyl)heptanoate as a lure in pest management strategies for other insect species.
4. Investigating the potential use of Methyl 7-(2-pentylphenyl)heptanoate in the development of new pheromone-based pest control methods.
5. Studying the effects of Methyl 7-(2-pentylphenyl)heptanoate on the behavior and physiology of male cockroaches.
Métodos De Síntesis
The synthesis of Methyl 7-(2-pentylphenyl)heptanoate involves the reaction of 2-pentylphenol with heptanoic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of Methyl 7-(2-pentylphenyl)heptanoate and acetic acid as a byproduct. The purity of the synthesized Methyl 7-(2-pentylphenyl)heptanoate can be improved by recrystallization or distillation.
Aplicaciones Científicas De Investigación
Methyl 7-(2-pentylphenyl)heptanoate has been extensively studied for its potential use as a pheromone in pest management. The compound has been shown to be highly attractive to female cockroaches, and its synthetic form can be used as a lure to trap and control cockroach populations. Methyl 7-(2-pentylphenyl)heptanoate has also been investigated for its potential use in the development of new insecticides that target specific pest species.
Propiedades
Número CAS |
13397-97-2 |
|---|---|
Nombre del producto |
Methyl 7-(2-pentylphenyl)heptanoate |
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
methyl 7-(2-pentylphenyl)heptanoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-7-12-17-14-10-11-15-18(17)13-8-5-6-9-16-19(20)21-2/h10-11,14-15H,3-9,12-13,16H2,1-2H3 |
Clave InChI |
APKFDCCNVOZJQJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=CC=C1CCCCCCC(=O)OC |
SMILES canónico |
CCCCCC1=CC=CC=C1CCCCCCC(=O)OC |
Sinónimos |
7-(o-Pentylphenyl)heptanoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



